1-(2-Trifluoromethoxyphenyl)piperazine
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Description
1-(2-Trifluoromethylphenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a recreational drug of the phenylpiperazine chemical class and is a substituted piperazine . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 1-(2-Trifluoromethylphenyl)piperazine is C11H13F3N2 . Its average mass is 230.230 Da and its monoisotopic mass is 230.103088 Da .
Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Physical and Chemical Properties Analysis
The physical state of 1-(2-Trifluoromethoxyphenyl)piperazine at 20 degrees Celsius is liquid . It has a specific gravity of 1.23 . Its flash point is 134 °C . The refractive index is 1.50 .
Mechanism of Action
1-(2-Trifluoromethylphenyl)piperazine has affinity for the 5-HT 1A (K i = 288 nM), 5-HT 1B (K i = 132 nM), 5-HT 1D (K i = 282 nM), 5-HT 2A (K i = 269 nM), and 5-HT 2C (K i = 62 nM) receptors, and functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .
Safety and Hazards
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMRZXKRBXRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444438 |
Source
|
Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186386-95-8 |
Source
|
Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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